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Introduction
Stable isotope labeling with Nitrogen-15 (¹⁵N) has become an indispensable tool in the study of

protein structure, dynamics, and function.[1] DL-Histidine, with its unique imidazole side chain,

often plays a critical role in enzyme catalysis, acting as a proton shuttle, coordinating metal

ions, and participating in acid-base catalysis.[2][3] Incorporating a ¹⁵N label into histidine

residues allows for the sensitive and specific monitoring of their behavior within an enzyme

through Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides

detailed protocols and data interpretation guidelines for utilizing DL-Histidine-¹⁵N labeling to

elucidate enzyme kinetics and mechanisms. By tracing the ¹⁵N-labeled histidine, researchers

can gain insights into conformational changes, enzyme-substrate interactions, and the kinetics

of catalytic steps, which is invaluable for drug development and understanding fundamental

biological processes.[1]

Key Applications of DL-Histidine-¹⁵N Labeling
Enzyme Kinetics and Mechanism: Elucidate the role of specific histidine residues in the

catalytic cycle.

Drug Discovery: Screen for and characterize the binding of inhibitors and allosteric

modulators.
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Protein Dynamics: Investigate conformational changes and flexibility of enzymes on a range

of timescales.[4][5]

Structural Biology: Aid in the assignment of NMR spectra and provide constraints for

structure determination.

Data Presentation
The following tables summarize typical quantitative data obtained from the NMR experiments

described in the protocols. These are representative examples derived from published studies

and serve to illustrate the nature of the results.

Table 1: Histidine pKa Determination by ¹⁵N HSQC pH Titration

This table shows the pKa values for individual histidine residues in an enzyme, determined by

monitoring the chemical shift changes in ¹⁵N-HSQC spectra as a function of pH.[6][7][8] The

chemical shifts of the imidazole nitrogens (¹⁵Nδ1 and ¹⁵Nε2) are particularly sensitive to the

protonation state.[2][9][10]

Histidine Residue
¹⁵Nδ1 Chemical
Shift (ppm) -
Deprotonated

¹⁵Nδ1 Chemical
Shift (ppm) -
Protonated

pKa

His-64 (Active Site) 245.2 178.5 6.8 ± 0.1

His-87 (Surface

Exposed)
249.8 180.1 6.2 ± 0.1

His-112 (Buried) 240.1 175.3 7.5 ± 0.2

Table 2: Enzyme-Ligand Binding Affinity from ¹⁵N HSQC Titration

This table presents the dissociation constants (Kd) for a ligand binding to an enzyme,

calculated from the chemical shift perturbations (CSPs) of ¹⁵N-labeled histidine residues upon

ligand titration.
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Histidine Residue
Chemical Shift
Perturbation (Δδ_avg,
ppm)

Dissociation Constant (Kd,
µM)

His-64 (Binding Pocket) 0.45 50 ± 5

His-87 (Near Pocket) 0.12 55 ± 10

His-112 (Remote) 0.02 > 1000

Table 3: Kinetic Parameters from ¹⁵N Relaxation Dispersion NMR

This table displays the kinetic parameters for conformational exchange processes in an

enzyme, as determined by Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion

experiments.[2][6][7] These experiments probe motions on the microsecond to millisecond

timescale.

Histidine Residue
Exchange Rate
(k_ex, s⁻¹)

Population of
Minor State (p_B,
%)

Chemical Shift
Difference (Δω,
ppm)

His-38 1500 ± 150 5.2 ± 0.5 1.8

His-91 800 ± 100 10.1 ± 1.2 0.9

Experimental Protocols
Protocol 1: ¹⁵N-Histidine Labeling of a Recombinantly
Expressed Enzyme
This protocol describes the incorporation of ¹⁵N-labeled histidine into a target protein using an

E. coli expression system.
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Caption: Workflow for producing a ¹⁵N-histidine labeled protein.
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Methodology:

Prepare Minimal Media: Prepare M9 minimal media. For histidine auxotrophic strains, omit

histidine from the amino acid supplement. For other strains, metabolic scrambling can be

minimized by adding all other 19 unlabeled amino acids.

Cell Culture: Inoculate a starter culture of E. coli transformed with the expression plasmid for

the target enzyme in LB medium and grow overnight. The next day, inoculate the M9 minimal

media with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

Induction and Labeling: Induce protein expression by adding Isopropyl β-D-1-

thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Simultaneously, add

sterile DL-Histidine-¹⁵N (or L-Histidine-¹⁵N) to the culture medium to a final concentration of

50-100 mg/L.

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18

hours to allow for protein expression and incorporation of the ¹⁵N-histidine.

Harvest and Purify: Harvest the cells by centrifugation. Resuspend the cell pellet in a

suitable lysis buffer and lyse the cells. Purify the ¹⁵N-labeled enzyme using standard

chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Verification: Confirm the incorporation of ¹⁵N-histidine by mass spectrometry.

Protocol 2: Determining Histidine pKa Values using ¹⁵N-
HSQC pH Titration
This protocol outlines the procedure for determining the pKa of individual histidine residues in a

¹⁵N-labeled enzyme.
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Prepare ¹⁵N-labeled enzyme in low buffer concentration

Acquire initial ¹⁵N-HSQC spectrum at starting pH

Adjust pH in small increments (e.g., 0.2-0.5 units)

Acquire ¹⁵N-HSQC spectrum at each pH point

Monitor chemical shift changes of histidine signals

Plot chemical shift vs. pH

Fit data to the Henderson-Hasselbalch equation

Determine pKa
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Caption: Workflow for determining histidine pKa values via NMR.
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Sample Preparation: Prepare a sample of the ¹⁵N-histidine labeled enzyme (typically 0.1-1.0

mM) in a low-concentration buffer (e.g., 10-20 mM phosphate or citrate) to allow for pH

changes without significant buffer capacity interference. The sample should also contain a

D₂O lock signal.

NMR Setup: Set up a 2D ¹H-¹⁵N HSQC experiment on an NMR spectrometer. Optimize

acquisition parameters for the specific sample and spectrometer.

pH Titration: Record an initial ¹⁵N-HSQC spectrum at a starting pH (e.g., pH 5.0).

Subsequently, make small additions of a dilute acid (e.g., HCl) or base (e.g., NaOH) to

incrementally change the pH of the sample.

Data Acquisition: After each pH adjustment and allowing for equilibration, record a ¹⁵N-HSQC

spectrum. Measure the pH of the sample accurately after each acquisition.

Data Analysis: Process the spectra and track the chemical shifts of the histidine ¹⁵Nδ1 and

¹⁵Nε2 signals.

Curve Fitting: Plot the chemical shifts of each histidine residue as a function of pH. Fit the

titration curves to the Henderson-Hasselbalch equation to determine the pKa for each

histidine.

Protocol 3: Characterizing Enzyme-Ligand Interactions
with ¹⁵N-HSQC Titration
This protocol details how to measure the binding affinity of a ligand to a ¹⁵N-labeled enzyme.

Methodology:

Sample Preparation: Prepare a sample of the ¹⁵N-histidine labeled enzyme at a known

concentration. Prepare a concentrated stock solution of the ligand in the same buffer.

Initial Spectrum: Record a reference ¹⁵N-HSQC spectrum of the enzyme in the absence of

the ligand.

Ligand Titration: Add small aliquots of the concentrated ligand stock solution to the enzyme

sample to achieve a series of increasing ligand concentrations.
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Data Acquisition: After each addition of the ligand and a brief equilibration period, record a

¹⁵N-HSQC spectrum.

Data Analysis: Process the spectra and identify the histidine residues that show chemical

shift perturbations (CSPs) upon ligand binding. Calculate the weighted average chemical

shift change for each affected residue at each ligand concentration.

Binding Constant Determination: Plot the CSPs as a function of the molar ratio of ligand to

enzyme. Fit the binding isotherm to an appropriate binding model (e.g., a one-site binding

model) to determine the dissociation constant (Kd).

Protocol 4: Probing Enzyme Dynamics with ¹⁵N
Relaxation Dispersion
This protocol provides a general workflow for investigating microsecond to millisecond

timescale dynamics in an enzyme using ¹⁵N CPMG relaxation dispersion experiments.

Methodology:

Sample Preparation: Prepare a highly concentrated and stable sample of the ¹⁵N-histidine

labeled enzyme.

NMR Experiment Setup: Implement a ¹⁵N CPMG relaxation dispersion pulse sequence on

the NMR spectrometer.

Data Acquisition: Acquire a series of 2D spectra, each with a different CPMG frequency

(νCPMG). This involves varying the number of refocusing pulses within a constant relaxation

delay.

Data Processing and Analysis: Process the spectra and measure the peak intensities or

volumes for each histidine residue at each νCPMG. Calculate the effective transverse

relaxation rate (R₂eff) for each residue.

Dispersion Profile Fitting: Plot R₂eff as a function of νCPMG for each residue. For residues

showing a dispersion profile (i.e., a change in R₂eff with νCPMG), fit the data to the

appropriate Carver-Richards equations to extract kinetic parameters such as the exchange

rate (k_ex) and the populations of the exchanging states.
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Signaling Pathway Visualization: Histidine Kinase
Two-Component System
Histidine kinases are a classic example of enzymes where histidine plays a central role in

signaling. They are key components of two-component signal transduction systems in bacteria,

which allow the cells to sense and respond to environmental changes. The following diagram

illustrates the general mechanism of a histidine kinase signaling pathway.
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Caption: A generalized diagram of a bacterial two-component signaling pathway involving a

histidine kinase.

Conclusion
DL-Histidine-¹⁵N labeling, in conjunction with modern NMR spectroscopy techniques, provides

a powerful approach for dissecting the intricacies of enzyme kinetics and mechanisms. The

protocols and data presented in this application note offer a framework for researchers to

design and execute experiments that can yield valuable insights into the role of histidine in

enzyme function. These methods are highly relevant for basic research and have significant

applications in the pharmaceutical industry for the development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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